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Compound of Interest

Compound Name: ZK110841

Cat. No.: B10774421

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of ZK110841 with other DP-receptor agonists, supported by experimental
data. The information is presented to facilitate informed decisions in research and development
involving prostanoid receptor modulation.

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and
pathological processes, exerting its effects through two distinct G protein-coupled receptors:
the DP1 (PTGDR) and DP2 (CRTH2) receptors. Agonists of the DP1 receptor, such as
ZK110841, are of significant interest for their therapeutic potential in various conditions,
including inflammation and cardiovascular diseases. This guide offers a comparative overview
of ZK110841 and other notable DP1-receptor agonists, focusing on their binding affinity,
potency, and selectivity.

Performance Comparison of DP1-Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of
ZK110841 and other selected DP1-receptor agonists. The data is derived from studies utilizing
recombinant human DP1 receptors expressed in HEK 293(EBNA) cells.

Table 1: Binding Affinity (Ki) of DP1-Receptor Agonists
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Compound Ki (nM)
ZK110841 0.3
Prostaglandin D2 (PGD2) 0.6
BW 245C 0.4
L-644,698 0.9
BW A868C 2.3

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of DP1-Receptor Agonists in CAMP Generation

Compound EC50 (nM)
ZK110841 0.2
Prostaglandin D2 (PGD2) 0.5
BW 245C 0.3
L-644,698 0.5

Lower EC50 values indicate higher potency in eliciting a functional response.

Selectivity Profile of DP1-Receptor Agonists

The selectivity of a DP1-receptor agonist is crucial to minimize off-target effects. L-644,698 has
been characterized for its selectivity against other human prostanoid receptors, demonstrating
a high degree of specificity for the DP1 receptor.

Table 3: Selectivity of L-644,698 for the Human DP1 Receptor
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Receptor Subtype Fold Selectivity over DP1
EP1 > 25,400

EP2 ~ 300

EP3-III ~ 4,100

EP4 ~ 10,000

Ep > 25,400

IP > 25,400

TP > 25,400

Signaling Pathway and Experimental Workflow

The activation of the DP1 receptor by an agonist initiates a well-defined signaling cascade. The
experimental workflows to determine the binding affinity and functional potency of these
agonists are crucial for their characterization.
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Radioligand Binding Assay

Prepare membranes from
HEK 293 cells expressing hDP1

Incubate membranes with
[3H]-PGD2 (radioligand) and
varying concentrations of
unlabeled agonist (e.g., ZK110841)

Separate bound and
free radioligand by filtration

(Quantify bound radioactivit;)
(Calculate Ki vaIues)

cAMP Accumulation Assay

Culture HEK 293 cells
expressing hDP1

Stimulate cells with varying
concentrations of agonist

Lyse cells and measure
intracellular cAMP levels
(e.g., using HTRF)

Generate dose-response curves)
(Calculate EC50 values)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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